3,5-Dibromo-4-ethoxyaniline
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Overview
Description
3,5-Dibromo-4-ethoxyaniline is an aromatic amine compound with the molecular formula C8H9Br2NO. It is characterized by the presence of two bromine atoms at the 3rd and 5th positions, an ethoxy group at the 4th position, and an amino group at the 1st position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dibromo-4-ethoxyaniline can be synthesized through several methods. One common approach involves the bromination of 4-ethoxyaniline. The reaction typically proceeds as follows:
Bromination: 4-ethoxyaniline is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the 3rd and 5th positions.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-ethoxyaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding aniline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like methanol or ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted anilines with various functional groups.
Oxidation: Nitro or nitroso derivatives.
Reduction: Aniline derivatives with reduced functional groups.
Scientific Research Applications
3,5-Dibromo-4-ethoxyaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: The compound is investigated for its potential use in drug development and medicinal chemistry.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3,5-dibromo-4-ethoxyaniline depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes or proteins, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromoaniline: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
4-Ethoxyaniline: Lacks the bromine atoms, resulting in different reactivity and applications.
3,5-Dibromo-4-methoxyaniline: Similar structure but with a methoxy group instead of an ethoxy group, leading to different physical and chemical properties.
Uniqueness
3,5-Dibromo-4-ethoxyaniline is unique due to the presence of both bromine atoms and an ethoxy group, which confer specific reactivity and properties. This combination makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
IUPAC Name |
3,5-dibromo-4-ethoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2NO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAIEOIDJDTMJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655914 |
Source
|
Record name | 3,5-Dibromo-4-ethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52765-17-0 |
Source
|
Record name | 3,5-Dibromo-4-ethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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